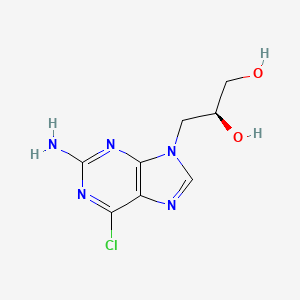
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is a synthetic compound that belongs to the class of purine derivatives It is characterized by the presence of a dihydroxypropyl group attached to the purine ring, along with an amino group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Introduction of the Dihydroxypropyl Group: The dihydroxypropyl group is introduced through a series of reactions, often involving the use of epichlorohydrin as a key reagent.
Amination and Chlorination: The amino group and chlorine atom are introduced through specific reactions, such as nucleophilic substitution and halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine undergoes various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A Bis(2,3-dihydroxypropyl) Ether: Similar in structure but differs in its applications and properties.
Bisphenol A-bis(2,3-dihydroxypropyl) Ether: Another related compound with distinct uses.
Uniqueness
(s)-9-(2,3-Dihydroxypropyl)-2-amino-6-chloropurine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10ClN5O2 |
|---|---|
Poids moléculaire |
243.65 g/mol |
Nom IUPAC |
(2S)-3-(2-amino-6-chloropurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H10ClN5O2/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,12,13)/t4-/m0/s1 |
Clé InChI |
AHLZHGNDJFXCHQ-BYPYZUCNSA-N |
SMILES isomérique |
C1=NC2=C(N1C[C@@H](CO)O)N=C(N=C2Cl)N |
SMILES canonique |
C1=NC2=C(N1CC(CO)O)N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















